PTX3 Outperforms hs-CRP and SAP as a Prognostic Marker for Peripheral Arterial Disease Severity
In a clinical study of 12 patients with peripheral arterial disease (PAD) undergoing surgical intervention, serum PTX3 levels demonstrated a statistically significant positive correlation with clinical severity as measured by Rutherford classification (p = 0.019), whereas hs-CRP and SAP showed no significant correlation with PAD severity [1]. The authors concluded that PTX3 might be a better marker of PAD than hs-CRP and SAP [1].
| Evidence Dimension | Correlation with clinical disease severity (Rutherford classification) in PAD |
|---|---|
| Target Compound Data | p = 0.019 (significant positive correlation) |
| Comparator Or Baseline | hs-CRP and SAP: not significantly correlated with Rutherford classification (p > 0.05) |
| Quantified Difference | PTX3 shows statistically significant correlation (p=0.019) while hs-CRP and SAP do not |
| Conditions | Serum samples from 12 PAD patients with common femoral arterial lesions; Rutherford classification for clinical ischemic severity |
Why This Matters
Researchers studying vascular inflammation in PAD should select PTX3 over hs-CRP or SAP for prognostic stratification, as PTX3 uniquely correlates with clinical severity in this patient population.
- [1] Relationship of Inflammatory Biomarkers with Severity of Peripheral Arterial Disease. Int J Vasc Med. 2016;2016:6015701. doi:10.1155/2016/6015701 View Source
